molecular formula C10H8O3 B13258552 5-Methyl-1-benzofuran-7-carboxylicacid

5-Methyl-1-benzofuran-7-carboxylicacid

Cat. No.: B13258552
M. Wt: 176.17 g/mol
InChI Key: BHVNPEFPKHONDH-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffolds in Heterocyclic Chemistry

Benzofuran and its derivatives are considered privileged structures in medicinal chemistry due to their ability to interact with a diverse range of biological targets. nih.govjst.go.jp This versatile scaffold is a fundamental structural unit in numerous biologically active natural products and synthetic compounds. nih.gov The inherent biological activities associated with the benzofuran nucleus are extensive and include antimicrobial, anti-inflammatory, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. nih.gov The rigid, planar nature of the benzofuran ring system provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with enzyme active sites and receptors. jst.go.jp

The electronic properties of the benzofuran system, arising from the fusion of an aromatic benzene (B151609) ring with an electron-rich furan (B31954) ring, contribute to its chemical reactivity and its capacity to engage in various intermolecular interactions, including pi-stacking and hydrogen bonding. nih.gov The amenability of the benzofuran scaffold to a wide range of synthetic modifications further enhances its appeal to medicinal chemists, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Overview of Carboxylic Acid Functionality in Benzofuran Systems

The incorporation of a carboxylic acid group into a benzofuran scaffold introduces a key functional handle that can significantly modulate the molecule's properties. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, which can lead to enhanced binding affinity with biological macromolecules. chemicalbook.com Furthermore, its ionizable nature can improve the aqueous solubility of an otherwise lipophilic benzofuran derivative, a critical factor for drug development.

From a synthetic perspective, the carboxylic acid group is exceptionally versatile. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse array of derivatives. mdpi.com This versatility allows for the construction of extensive compound libraries for biological screening. For instance, benzofuran-2-carboxylic acid is a common starting material for the synthesis of more complex, biologically active molecules. mdpi.com The position of the carboxylic acid group on the benzofuran ring is also crucial, as it dictates the spatial orientation of this important functional group and, consequently, its interaction with target proteins. acs.org

Research Trajectory and Rationale for Investigating 5-Methyl-1-benzofuran-7-carboxylic acid

While direct research on 5-Methyl-1-benzofuran-7-carboxylic acid is not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from studies on analogous compounds. The research trajectory for substituted benzofurans is heavily focused on the exploration of their therapeutic potential, particularly in the areas of oncology and infectious diseases. nih.govnih.gov

The rationale for investigating this specific compound is built upon the following observations:

The Benzofuran Core: As established, the benzofuran nucleus is a well-validated pharmacophore with a high propensity for biological activity. nih.gov

The Carboxylic Acid at Position 7: The carboxylic acid group at the 7-position is of interest for its potential to act as a key binding element or as a synthetic handle for further derivatization. Research on 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives has shown that this position is amenable to substitution for the development of potent enzyme inhibitors. acs.org

The Methyl Group at Position 5: The introduction of a methyl group can have a significant impact on a molecule's pharmacological profile. Methyl groups can influence lipophilicity, metabolic stability, and steric interactions with a binding site. mdpi.com Structure-activity relationship studies of other benzofuran derivatives have demonstrated that the position and nature of substituents on the benzene ring can significantly affect biological activity. mdpi.com

Therefore, the unique combination of a methyl group at the 5-position and a carboxylic acid at the 7-position on the benzofuran scaffold presents a novel chemical entity with the potential for unique biological properties.

Scope and Objectives of Academic Inquiry on 5-Methyl-1-benzofuran-7-carboxylic acid

Given the lack of specific data on 5-Methyl-1-benzofuran-7-carboxylic acid, the initial scope of academic inquiry would likely be exploratory, aiming to characterize its fundamental chemical and biological properties. The primary objectives of such an investigation would include:

Synthesis and Characterization: The development of a robust and efficient synthetic route to produce 5-Methyl-1-benzofuran-7-carboxylic acid in high purity. This would be followed by its complete spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.

Biological Screening: A broad-based biological screening campaign to identify any potential therapeutic activities. Based on the known activities of other benzofuran derivatives, this would likely include assays for:

Anticancer activity against a panel of human cancer cell lines. nih.gov

Antimicrobial activity against a range of pathogenic bacteria and fungi. nih.gov

Anti-inflammatory activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Assuming the initial screening reveals promising activity, the next objective would be to synthesize a series of analogs to explore the structure-activity relationships. This would involve modifications at both the methyl and carboxylic acid positions to understand their respective contributions to the observed biological effects.

Identification of Molecular Targets: For any confirmed biological activity, further studies would aim to identify the specific molecular target(s) through which 5-Methyl-1-benzofuran-7-carboxylic acid exerts its effects.

The data generated from these foundational studies would be crucial in determining the potential of this compound as a lead for future drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-methyl-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C10H8O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

BHVNPEFPKHONDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)OC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1 Benzofuran 7 Carboxylic Acid and Its Analogs

Classical and Contemporary Approaches to Benzofuran (B130515) Core Construction

The construction of the benzofuran core is a central theme in heterocyclic chemistry, with methodologies evolving from classical cyclization reactions to modern metal-catalyzed processes. These approaches offer diverse pathways to substituted benzofurans, starting from readily available phenols and ketones.

Intramolecular Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization is a foundational strategy for building the benzofuran ring. This approach involves a precursor molecule that already contains the majority of the atoms needed for the final bicyclic structure, which then undergoes a ring-closing reaction.

One of the most established methods for benzofuran synthesis involves the cyclization of substituted o-hydroxyacetophenones. A modified Clemmensen reduction has been utilized as a one-step route to create symmetrical benzofuro[2,3-b]benzofurans and benzofuro[3,2-b]benzofurans directly from 2-hydroxyacetophenones. researchgate.net Another approach involves a base-promoted domino reaction where o-hydroxyacetophenones act as 1,5-binucleophiles. rsc.org This reaction with in-situ generated cyclopropenes proceeds through a regioselective oxa-Michael addition followed by an intramolecular aldol (B89426) reaction to form a new C–O and C–C bond, ultimately constructing a benzo[b]oxepine ring, a related oxygen-containing heterocyclic system. rsc.org

Oxidative cyclization has emerged as a powerful tool for benzofuran synthesis, often utilizing a variety of catalysts and oxidants to facilitate the ring-forming process. These methods can proceed through C-H functionalization, coupling reactions, or cyclization of pre-functionalized substrates.

One prominent method involves the tandem in situ oxidative coupling and cyclization of phenols with β-dicarbonyl compounds. thieme-connect.com For instance, the reaction between phenols and ethyl acetoacetate (B1235776) can be optimized using phenyliodine(III) diacetate (PIDA) as the oxidant and zinc iodide (ZnI2) as a Lewis acid catalyst in chlorobenzene, leading to high yields of 5-hydroxybenzofuran derivatives. thieme-connect.comthieme-connect.de This strategy has been successfully applied to synthesize analogs such as Ethyl 5-Hydroxy-2,7-dimethylbenzofuran-3-carboxylate. thieme-connect.com

Other notable oxidative cyclization approaches include:

Copper-Catalyzed Aerobic Cyclization : Polysubstituted benzofurans can be synthesized from phenols and alkynes in a one-pot procedure using a copper catalyst and molecular oxygen as the oxidant. This process involves a sequential nucleophilic addition and oxidative cyclization. rsc.org

Iodine(III)-Catalyzed Cyclization : 2-Arylbenzofurans can be obtained in good to excellent yields through the oxidative cyclization of 2-hydroxystilbenes, using a catalytic amount of (diacetoxyiodo)benzene (B116549) in the presence of m-chloroperbenzoic acid. nih.govorganic-chemistry.org

Iron(III)-Mediated Cyclization : Electron-rich aryl ketones can undergo intramolecular cyclization mediated by iron(III) chloride (FeCl3) to form the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov

Table 1: Comparison of Oxidative Cyclization Methods for Benzofuran Synthesis
MethodCatalyst/ReagentSubstratesKey FeaturesReference
PIDA-Mediated Tandem ReactionPIDA (oxidant), ZnI₂ (catalyst)Phenols and β-dicarbonyl compoundsIn situ oxidation and coupling-cyclization; high yields for 5-hydroxybenzofurans. thieme-connect.com
Copper-Catalyzed Aerobic CyclizationCopper catalyst, O₂ (oxidant)Phenols and alkynesOne-pot, regioselective synthesis of polysubstituted benzofurans. rsc.org
Iodine(III)-Catalyzed CyclizationPhI(OAc)₂ (catalyst), m-CPBA (oxidant)2-HydroxystilbenesMetal-free catalyst system for the synthesis of 2-arylbenzofurans. nih.govorganic-chemistry.org
Iron(III)-Mediated CyclizationFeCl₃Electron-rich aryl ketonesDirect oxidative aromatic C–O bond formation. nih.gov

This strategy typically involves a two-step process where a phenol (B47542) is first alkylated with a reagent containing a suitable leaving group, followed by an intramolecular cyclization to form the furan (B31954) ring. A common approach is the O-alkylation of phenols with α-haloketones, which then undergo intramolecular cyclization to yield 3-substituted benzofurans. nih.gov

More advanced one-pot methods have been developed using nonprecious transition metal catalysts. nih.gov For example, iron(III) can catalyze the regioselective halogenation of an aryl ketone, which is then followed by a copper-catalyzed O-arylation and cyclization to form the benzofuran structure. nih.gov This C7a–O bond forming approach has proven effective for synthesizing a variety of 2,3-disubstituted benzofurans. nih.gov Copper(I) catalysis is also effective for the ring closure of aryl o-bromobenzyl ketones. nih.gov Furthermore, a one-pot synthesis of functionalized benzofurans has been achieved through copper-catalyzed reactions of o-iodophenols, acyl chlorides, and phosphorus ylides. acs.org

Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition-metal catalysis has revolutionized the synthesis of benzofurans, allowing for the construction of the heterocyclic core with high efficiency and selectivity. Palladium, in particular, has been extensively used in a variety of coupling and cycloaddition reactions.

Palladium catalysts are highly versatile for forming the C-C and C-O bonds necessary for the benzofuran skeleton. These reactions often proceed via mechanisms such as C-H activation, cross-coupling, and tandem cyclizations.

A significant advancement is the synthesis of benzofurans through palladium-catalyzed C–H activation/oxidation tandem reactions. rsc.orgrsc.org This method can involve the reaction of 2-hydroxystyrenes with iodobenzenes, providing an efficient route to complex benzofuran structures. rsc.orgrsc.org Another C-H functionalization strategy employs a palladium-catalyzed reaction between benzoquinone and terminal alkynes, where the benzoquinone serves as both a reactant and an oxidant, eliminating the need for external oxidants or ligands. nih.gov Palladium-catalyzed C-H arylation of the benzofuran core itself, using reagents like triarylantimony difluorides, is another powerful tool for synthesizing 2-arylbenzofurans. nih.gov

Other prominent palladium-catalyzed routes include:

Sonogashira Coupling/Cyclization : The coupling of o-hydroxy or o-halo-phenols with terminal alkynes is a widely used method. researchgate.netrsc.org This can be followed by an intramolecular cyclization to yield the benzofuran product. Doxsee and coworkers demonstrated a Sonogashira coupling of 5-iodovanillin (B1580916) with 2-methyl-3-butyne-2-ol to form a benzofuran derivative. researchgate.net

Tsuji-Trost-Type Reactions : The palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates allows for the introduction of a wide range of N, S, O, and C-nucleophiles at the 2-position of the benzofuran ring. nih.govunicatt.it

Direct Oxidative Cyclization : Phenols can react with propiolates in the presence of a Pd(OAc)2/PPh3 catalyst system to generate benzofurans directly. nih.gov

Table 2: Overview of Palladium-Catalyzed Routes to Benzofurans
Reaction TypeCatalyst SystemStarting MaterialsKey FeaturesReference
C-H Activation/OxidationPd(OAc)₂2-Hydroxystyrenes and iodobenzenesTandem reaction forming C-C and C-O bonds. rsc.orgrsc.org
C-H Functionalization/CyclizationPalladium catalystBenzoquinone and terminal alkynesBenzoquinone acts as both reactant and oxidant; no external oxidant needed. nih.gov
Sonogashira Coupling/CyclizationPd(II) acetate (B1210297), phosphine (B1218219) ligand, CuIo-Halophenols and terminal alkynesVersatile one-pot synthesis of substituted benzofurans. rsc.orgresearchgate.net
Tsuji-Trost-Type Substitution[Pd(η³-C₃H₅)Cl]₂/XPhos or Pd₂(dba)₃/dppfBenzofuran-2-ylmethyl acetates and nucleophilesRegioselective functionalization at the 2-methyl position. nih.govunicatt.it
Direct Oxidative CyclizationPd(OAc)₂/PPh₃, CF₃CO₂AgPhenols and propiolatesDirect conversion of phenols to benzofurans in one pot. nih.gov
Copper-Catalyzed Intramolecular C-O Bond Formation

Copper-catalyzed reactions are a cornerstone for the synthesis of benzofurans, providing efficient pathways for the crucial intramolecular C-O bond formation. These methods often proceed via an Ullmann-type coupling or dehydrogenative coupling mechanism. rsc.org A common strategy involves the cyclization of 1-(2-haloaryl)ketones, where copper catalysts facilitate the O-arylation to form the C7a–O bond. nih.govacs.org Research has demonstrated that even parts-per-million (ppm) loadings of copper can effectively catalyze this heterocyclization. acs.org

One-pot procedures have been developed that combine a regioselective halogenation of an aryl ring with a subsequent copper-catalyzed O-arylation, allowing the synthesis of various benzofuran analogues from simple 1-aryl- or 1-alkylketones. nih.govnih.gov For instance, the synthesis can start with an iron(III)-catalyzed iodination of a ketone, followed by the addition of a copper catalyst to promote the intramolecular cyclization. acs.org

Another prominent copper-mediated approach is the dehydrogenative C-H/O-H coupling reaction. rsc.org This method avoids the need for pre-functionalization (e.g., halogenation) of the starting materials, simplifying the synthetic route. Copper catalysts can promote a domino hydration/annulation reaction of 2-fluorophenylacetylene derivatives to afford benzofurans. nih.gov Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a facile, one-pot procedure for generating polysubstituted benzofurans. rsc.org

CatalystReactantsReaction TypeReference
CuI2-Fluorophenylacetylene derivativesDomino Hydration/Annulation nih.gov
Copper (ppm loading)1-(2-haloaryl)ketonesIntramolecular O-arylation acs.org
Copper CatalystPhenols and AlkynesAerobic Oxidative Cyclization rsc.org
Copper Catalyst2-(benzo[b]thiophen-3-yl)phenolsIntramolecular Dehydrogenative C-H/O-H Coupling rsc.org

Friedel-Crafts Based Synthetic Pathways

Friedel-Crafts reactions and their intramolecular variants represent a classic and effective strategy for constructing the benzofuran ring system. researchgate.net These reactions, typically catalyzed by Lewis or Brønsted acids, involve the cyclization of an appropriate precursor onto the aromatic ring. researchgate.netrsc.org

A key approach is the intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones. nih.gov This cyclodehydration reaction can be promoted by various Lewis acids, such as Ga(OTf)₃, Bi(OTf)₃, or BBl₃. nih.gov Another pathway involves an FeCl₃-mediated intermolecular tandem reaction of an anisole (B1667542) with glyoxal (B1671930) monohydrates, which proceeds through Friedel-Crafts alkylation and subsequent oxidative annulation to furnish the benzofuran core. researchgate.nettandfonline.com This method is advantageous due to the use of an inexpensive and abundant iron catalyst that acts as both a Lewis acid and an oxidant. researchgate.net

Metal-free conditions have also been developed, utilizing strong Brønsted acids like phosphoric acid to catalyze the intramolecular Friedel-Crafts reaction for constructing 2,3-unsubstituted benzofurans. rsc.org This approach demonstrates good functional group tolerance. rsc.org The synthesis of functionalized 2-benzyl benzofurans can be achieved via a sequential protocol involving a Re₂O₇-catalyzed Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation. nih.gov

Catalyst/ReagentReaction TypeKey FeaturesReference
FeCl₃Intermolecular Friedel-Crafts Alkylation/Oxidative AnnulationInexpensive catalyst, tandem reaction researchgate.nettandfonline.com
Ga(OTf)₃, Bi(OTf)₃, BBl₃Intramolecular Friedel-Crafts AcylationCyclodehydration of α-aryloxyaryl ketones nih.gov
Phosphoric AcidIntramolecular Friedel-Crafts ReactionMetal-free, good functional group tolerance rsc.org
Re₂O₇ / Pd(II)Sequential Friedel-Crafts Alkylation/Oxidative AnnulationSynthesis of 2-benzyl benzofurans nih.gov

Regioselective Functionalization for Carboxylic Acid Introduction

Introducing a carboxylic acid group at a specific position on the benzofuran ring, particularly at C-7, is crucial for synthesizing the target compound. This can be achieved either by direct carboxylation of a pre-formed benzofuran or, more commonly, by constructing the ring from a precursor that already contains the desired functionality or a group that can be readily converted to a carboxylic acid.

Strategies for Carboxylation at the C-7 Position of Benzofuran

Achieving regioselective functionalization at the C-7 position of a benzofuran nucleus can be challenging. Classical cyclization strategies, such as intramolecular Friedel-Crafts-type condensations, often face regiochemical control issues. oregonstate.edu For example, when both ortho positions on the phenolic precursor are available for cyclization, the reaction may favor the sterically less-hindered position, potentially leading to undesired isomers. oregonstate.edu

To ensure carboxylation specifically at C-7, a common and effective strategy is to begin with a benzene-based starting material that already possesses the required substituents in the correct orientation. For the synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid, this would involve starting with a phenol derivative that has a methyl group at the para position to the hydroxyl group and a carboxyl group (or a precursor to it) at one of the ortho positions. The benzofuran ring is then constructed using this pre-functionalized substrate, thereby cementing the position of the carboxylic acid at C-7.

Functional Group Interconversions for Carboxylic Acid Formation

Functional group interconversion is a powerful tool for installing a carboxylic acid moiety onto the benzofuran scaffold, often offering a milder or more accessible route than direct carboxylation.

A widely used method is the hydrolysis of a corresponding ester. prepchem.comnih.gov For example, 5-Methyl-1-benzofuran-7-carboxylic acid can be prepared from its methyl or ethyl ester precursor. The synthesis of methyl benzofuran-7-carboxylate can be achieved, and its subsequent hydrolysis, typically under basic conditions using aqueous sodium hydroxide (B78521) followed by acidic workup, yields the desired carboxylic acid. prepchem.comnih.gov

Another potential route is the oxidation of a functional group already at the C-7 position. For instance, if a 7-methylbenzofuran (B50305) derivative were available, the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. imperial.ac.uk Similarly, a formyl group (aldehyde) at the C-7 position could be readily oxidized to a carboxylic acid.

Precursor Functional GroupReagentsResulting GroupGeneral UtilityReference
Ester (-COOR)NaOH or KOH, then H₃O⁺Carboxylic Acid (-COOH)Common and high-yielding method for deprotection. prepchem.comnih.gov
Alkyl (-CH₃)KMnO₄ or CrO₃/H₂SO₄Carboxylic Acid (-COOH)Oxidation of benzylic positions. imperial.ac.uk
Aldehyde (-CHO)Cr(VI) reagents, KMnO₄Carboxylic Acid (-COOH)Standard oxidation of aldehydes. imperial.ac.uk
Primary Alcohol (-CH₂OH)Cr(VI) reagents, KMnO₄Carboxylic Acid (-COOH)Standard oxidation of primary alcohols. imperial.ac.uk

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of synthetic products while minimizing reaction times and the formation of byproducts. For the synthesis of benzofurans and their derivatives, key parameters that are frequently optimized include the choice of catalyst, ligands, solvent, temperature, and reaction time. scielo.brchemrxiv.org

The efficiency of oxidative coupling reactions for synthesizing dihydrobenzofuran neolignans, for example, is highly dependent on the nature and concentration of the oxidant. scielo.br Studies have shown that silver(I) oxide can be a highly efficient oxidant, with its stoichiometry significantly impacting both the conversion of starting material and the selectivity towards the desired product. scielo.br Solvents also play a crucial role; acetonitrile (B52724) has been identified as a "greener" and effective solvent that provides a good balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.brchemrxiv.org Temperature and reaction time are codependent variables; optimization often involves finding the lowest possible temperature and shortest time that still afford a high yield, which was demonstrated by a reduction in reaction time from 20 hours to 4 hours in one study without significant loss of yield. scielo.br

Catalyst Screening and Ligand Effects

The choice of catalyst and associated ligands is paramount in transition-metal-catalyzed syntheses of benzofurans. acs.org Both the metal center (e.g., copper, palladium, nickel, rhodium) and the electronic and steric properties of the ligands can dramatically influence reactivity, selectivity, and yield. acs.orgnih.govacs.org

In nickel-catalyzed reactions, the identity of the ligand has been shown to be critical. For the ring-opening of benzofurans, the monodentate phosphine ligand PCy₃ afforded a 94% yield, whereas other ligands like PPh₃, DPPF, and bipyridine gave no product. acs.org This highlights the profound impact a ligand can have on the outcome of a reaction. Similarly, in nickel-catalyzed syntheses of benzofuran derivatives via intramolecular nucleophilic addition, 1,10-phenanthroline (B135089) was identified as an effective ligand when used with a Ni(OTf)₂ catalyst. acs.orgnih.gov

For copper-based systems, which are highly relevant to the C-O bond formation in benzofuran synthesis, the catalyst system is often optimized. Copper iodide (CuI) is frequently employed, sometimes as a co-catalyst with palladium in Sonogashira coupling reactions that precede intramolecular cyclization. acs.orgnih.gov The screening of different copper salts and ligands can lead to significant improvements in reaction efficiency.

The following table summarizes findings from catalyst and ligand screening in reactions analogous to benzofuran synthesis.

Metal CatalystLigandReaction TypeYield/ObservationReference
Ni(cod)₂PCy₃Hydrogenative Ring-Opening94% yield acs.org
Ni(cod)₂PPh₃, DPPF, bipyridineHydrogenative Ring-OpeningNo product detected acs.org
Ni(OTf)₂1,10-phenanthrolineIntramolecular Nucleophilic AdditionHigh yields reported acs.orgnih.gov
(PPh₃)PdCl₂ / CuI(co-catalyst)Sonogashira Coupling / CyclizationEffective for benzofuran synthesis acs.orgnih.gov

Solvent Selection and Reaction Temperature Influence

The choice of solvent and reaction temperature are critical parameters that significantly influence the yield, purity, and reaction kinetics of benzofuran synthesis. The selection is largely dictated by the nature of the specific synthetic route employed, such as Perkin rearrangement, palladium-catalyzed coupling reactions, or intramolecular cyclization of phenoxyacetates.

For the synthesis of benzofuran-7-carboxylates, a common precursor is a substituted (2-formyl-6-methoxycarbonylphenoxy)acetic acid. The cyclization of this intermediate is often achieved by heating in the presence of a dehydrating agent. A typical procedure involves refluxing the precursor with sodium acetate in acetic anhydride (B1165640) prepchem.com. In this context, acetic anhydride serves as both the solvent and the dehydrating agent, with the reflux temperature providing the necessary thermal energy to drive the intramolecular condensation and subsequent aromatization to the benzofuran ring system.

In palladium-catalyzed syntheses of benzofurans, which often involve the coupling of an ortho-halophenol with a terminal alkyne followed by cyclization, the choice of solvent and temperature is crucial for catalyst stability and activity. Common solvents for such reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and ethereal solvents like tetrahydrofuran (B95107) (THF). The reaction temperatures can range from ambient temperature to reflux, typically between 60 °C and 120 °C, depending on the reactivity of the substrates and the specific palladium catalyst and ligands used. Higher temperatures are often required to facilitate the intramolecular cyclization step.

The influence of solvent and temperature on the synthesis of a related compound, methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate, involves refluxing a mixture of the corresponding carboxylic acid with potassium carbonate and dimethyl sulfate (B86663) in acetone (B3395972) nih.gov. Here, acetone acts as a suitable polar aprotic solvent, and the reflux temperature facilitates the esterification reaction.

The following table summarizes the solvent and temperature conditions commonly employed in the synthesis of benzofuran carboxylic acids and their analogs, derived from methodologies for similar structures.

Synthetic StepSolvent(s)Temperature Range (°C)Reaction Type
Cyclization of phenoxyacetic acidsAcetic anhydrideRefluxIntramolecular condensation
Palladium-catalyzed coupling/cyclizationDMF, MeCN, Toluene60 - 120Cross-coupling and cyclization
EsterificationAcetoneRefluxNucleophilic substitution
Hydrolysis of estersMethanol (B129727)/WaterRoom TemperatureSaponification

It is important to note that optimization of these parameters is often necessary for any specific substrate to maximize the yield and minimize the formation of byproducts.

Stereochemical Considerations in Synthesis

For the synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid, stereochemical considerations are not a primary concern as the molecule is achiral and does not possess any stereocenters. The planar nature of the benzofuran ring system and the substitution pattern of this particular compound preclude the formation of stereoisomers.

However, in the synthesis of more complex analogs of 5-Methyl-1-benzofuran-7-carboxylic acid that may incorporate chiral centers, for instance, through substitution on the furan ring or on side chains attached to the benzene ring, stereochemical control would become a critical aspect of the synthetic design. In such cases, the use of chiral catalysts, auxiliaries, or stereoselective reagents would be necessary to control the formation of the desired stereoisomer. For the target compound itself, these considerations are not applicable.

Scalable Synthetic Protocols for Research and Development

A plausible scalable approach to 5-Methyl-1-benzofuran-7-carboxylic acid could be envisioned starting from commercially available and relatively inexpensive precursors. A potential multi-step synthesis is outlined below, based on established transformations for similar benzofuran structures.

Proposed Scalable Synthetic Route:

Starting Material: A suitably substituted phenol, such as 3-methyl-5-hydroxytoluene, would serve as a cost-effective starting point.

Formylation: Introduction of a formyl group ortho to the hydroxyl group can be achieved through various methods, such as the Reimer-Tiemann or Duff reaction, to yield a substituted salicylaldehyde.

Carboxylation: Introduction of a carboxyl group can be achieved via methods like the Kolbe-Schmitt reaction or by protection of the hydroxyl and formyl groups, followed by lithiation and quenching with carbon dioxide.

Etherification: The phenolic hydroxyl group would then be etherified with an alpha-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like acetone or DMF.

Intramolecular Cyclization: The resulting phenoxyacetate (B1228835) intermediate would undergo intramolecular cyclization to form the benzofuran ring. This can be promoted by heating in the presence of a dehydrating agent like acetic anhydride with sodium acetate, or through other condensation methods.

Hydrolysis: Finally, the ester group at the 7-position would be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification prepchem.com.

This proposed route utilizes common and well-understood chemical transformations, which are generally amenable to scale-up. The purification at each step would likely involve crystallization or extraction, which are scalable techniques.

For industrial-scale production, process optimization would be critical. This would involve a detailed study of reaction parameters at each step, including solvent choice to facilitate work-up and minimize waste, temperature control for safety and efficiency, and reagent stoichiometry to reduce costs. The development of a one-pot or telescopic synthesis, where intermediates are not isolated, could further enhance the efficiency and scalability of the process. While a specific scalable protocol for 5-Methyl-1-benzofuran-7-carboxylic acid has not been reported, the principles of process chemistry applied to the synthesis of analogous benzofurans suggest that a robust and scalable route is achievable.

Chemical Reactivity and Derivatization of 5 Methyl 1 Benzofuran 7 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through nucleophilic acyl substitution. uomustansiriyah.edu.iqlibretexts.org

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. Esterification can be achieved via the classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com However, for more sensitive substrates or to achieve higher yields, a two-step procedure is often employed. This involves activating the carboxylic acid by converting it into a more reactive intermediate, such as an acid chloride. libretexts.org Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can facilitate this transformation, and the resulting acid chloride readily reacts with alcohols or amines to yield the corresponding esters or amides. niscair.res.inresearchgate.net

Direct amidation can also be accomplished using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for the formation of an amide bond upon reaction with a primary or secondary amine. libretexts.org These methods are widely applied in the synthesis of biologically active benzofuran (B130515) derivatives. researchgate.netbohrium.com

Table 1: Representative Conditions for Esterification and Amidation

TransformationReagents & ConditionsProduct TypeReference
Esterification 1. Thionyl chloride (SOCl₂), 90°CAcid Chloride niscair.res.in
2. Propargyl alcohol, Triethylamine (B128534), CH₂Cl₂Ester niscair.res.in
Amidation 1. Oxalyl chloride, cat. DMF, CH₂Cl₂Acid Chloride researchgate.net
2. Substituted amine, TriethylamineAmide researchgate.net
Direct Amidation Dicyclohexylcarbodiimide (DCC), AmineAmide libretexts.org

The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires potent reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, effectively delivering two hydride ions to the carbonyl carbon. libretexts.org The resulting primary alcohol, (5-methyl-1-benzofuran-7-yl)methanol, serves as a valuable intermediate for further functionalization.

Conversely, the carboxyl group in 5-Methyl-1-benzofuran-7-carboxylic acid is already at a high oxidation state, and therefore, it is generally resistant to further oxidation under standard conditions.

Electrophilic Aromatic Substitution on the Benzofuran Nucleus

The benzofuran ring system is considered electron-rich and is thus activated towards electrophilic aromatic substitution (EAS). rsc.org The regioselectivity of these reactions on the 5-Methyl-1-benzofuran-7-carboxylic acid core is governed by the directing effects of the existing substituents. The available positions for substitution are C-2, C-3, C-4, and C-6.

-CH₃ group (at C-5): An activating, ortho-, para-director, enhancing reactivity at positions C-4 and C-6.

Benzofuran Ring: The heterocyclic furan (B31954) portion is inherently reactive, with a preference for substitution at the C-3 and C-2 positions. rsc.org

The ultimate substitution pattern depends on the specific reaction conditions and the nature of the electrophile, often resulting in a mixture of isomers.

Halogenation, such as chlorination and bromination, introduces halogen atoms onto the benzofuran nucleus. These reactions typically proceed by treating the substrate with a halogen source in the presence of a Lewis acid or using reagents like N-chlorosuccinimide (NCS). nih.govchemicalbook.com Given the directing effects, substitution is most likely to occur at the C-4 and C-6 positions, which are activated by the C-5 methyl group.

Table 2: Predicted Regioselectivity of Halogenation

PositionDirecting Influence(s)Predicted Reactivity
C-4 ortho to -CH₃ (activating)Favorable
C-6 para to -CH₃ (activating)Favorable
C-2 / C-3 Inherent reactivity of furan ringPossible

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Sulfonation involves the use of fuming sulfuric acid. For 5-Methyl-1-benzofuran-7-carboxylic acid, the deactivating nature of the carboxyl group makes these reactions more challenging compared to unsubstituted benzofuran. Nevertheless, under forcing conditions, substitution is expected to follow the same regiochemical principles outlined for halogenation, with the C-4 and C-6 positions being the most probable sites of reaction due to the activating effect of the methyl group.

Nucleophilic Substitution Reactions and Coupling

While direct nucleophilic aromatic substitution on the electron-rich benzofuran ring is generally unfavorable, the introduction of a halogen atom via electrophilic substitution opens up pathways for subsequent coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. researchgate.net A halogenated derivative of 5-Methyl-1-benzofuran-7-carboxylic acid (e.g., the 6-bromo derivative) can be coupled with various arylboronic acids. This two-step sequence of halogenation followed by cross-coupling provides a versatile route to a wide array of 5,6-disubstituted benzofuran derivatives. researchgate.net

Table 3: Example of a Halogenation-Coupling Sequence

StepReactionReactants/CatalystIntermediate/ProductReference
1 BrominationBr₂, FeBr₃6-Bromo-5-methyl-1-benzofuran-7-carboxylic acid youtube.com
2 Suzuki CouplingArylboronic acid, Pd(0) catalyst, Base6-Aryl-5-methyl-1-benzofuran-7-carboxylic acid researchgate.netresearchgate.net

C-H Activation and Direct Functionalization

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the functionalization of heterocyclic compounds. For benzofuran derivatives, this strategy allows for the introduction of new substituents directly onto the carbon-hydrogen bonds of the scaffold. While specific studies on the C-H activation of 5-Methyl-1-benzofuran-7-carboxylic acid are limited, the general principles of benzofuran reactivity can be extrapolated.

Palladium-catalyzed C-H activation is a common method for the arylation of benzofurans, typically favoring the C2 position due to its higher reactivity. rsc.orgnih.govpharmatutor.org However, the presence of a directing group can steer the functionalization to other positions. In the case of 5-Methyl-1-benzofuran-7-carboxylic acid, the carboxylic acid group at the 7-position could potentially direct C-H activation to the adjacent C6 position. This directed approach often requires the use of specific ligands and reaction conditions to achieve the desired regioselectivity. For instance, studies on other benzofuran carboxamides have demonstrated successful C-H arylation at the C3 position by employing an 8-aminoquinoline (B160924) (AQ) directing group. mdpi.com This suggests that conversion of the carboxylic acid to a suitable amide derivative could enable directed C-H functionalization on the benzene (B151609) ring of the 5-Methyl-1-benzofuran-7-carboxylic acid scaffold.

Theoretical studies on palladium-catalyzed C-H activation of benzofuran derivatives suggest a concerted metalation-deprotonation (CMD) mechanism as a plausible pathway. mdpi.com The reaction conditions, including the choice of catalyst, oxidant, and solvent, play a crucial role in the efficiency and selectivity of these transformations. rsc.orgnih.gov

Table 1: Examples of C-H Activation Reactions on Benzofuran Scaffolds

Catalyst/ReagentReaction TypePosition FunctionalizedReference
Pd(OAc)₂ / CuCl₂Arylation with triarylantimony difluoridesC2 rsc.org
Pd(OAc)₂ / Directing GroupArylationDirected position (e.g., C3) mdpi.com
Rhodium catalystsC-H activation/cyclizationVarious mdpi.com

Cross-Coupling Reactions at Substituted Positions

Cross-coupling reactions, particularly Suzuki-Miyaura coupling, are fundamental methods for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. tcichemicals.comlibretexts.orgresearchgate.net To utilize this methodology for the derivatization of 5-Methyl-1-benzofuran-7-carboxylic acid, a leaving group, typically a halogen, is required at the position of interest.

For instance, if a halogen atom were introduced at the C4 or C6 position of the benzofuran ring, it could serve as a handle for Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This would allow for the introduction of a wide array of aryl or heteroaryl substituents at these positions. Research on the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate demonstrates the feasibility of such reactions on the benzofuran scaffold, yielding 5-arylbenzofuran-2-carboxylates in high yields. researchgate.net Although this is a different isomer, the principles of the reaction are applicable. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high efficiency in these coupling reactions. tcichemicals.comresearchgate.net

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling on a Bromobenzofuran Derivative

SubstrateCoupling PartnerCatalystBaseSolventYieldReference
Methyl 5-bromobenzofuran-2-carboxylateArylboronic acidsPd(II)-complexCs₂CO₃TolueneHigh researchgate.net

Derivatization for Structure-Activity Relationship Studies

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. The 5-Methyl-1-benzofuran-7-carboxylic acid scaffold offers multiple points for diversification to explore its potential as a pharmacophore.

Introduction of Alkyl and Aryl Substituents

The introduction of various alkyl and aryl groups at different positions of the 5-Methyl-1-benzofuran-7-carboxylic acid molecule can significantly impact its physicochemical properties and biological activity.

At the 5-Methyl Position: The methyl group itself can be a site for modification. For example, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups.

On the Benzene Ring: As discussed in the cross-coupling section, halogenation of the benzene ring followed by reactions like Suzuki or Stille coupling would be an effective strategy to introduce diverse aryl and heteroaryl substituents. nih.govresearchgate.net

At the Carboxylic Acid: The carboxylic acid at the 7-position can be readily converted to esters, amides, or other functional groups. This not only modifies the polarity and hydrogen bonding capabilities of the molecule but can also serve as a handle for further derivatization. For instance, amide coupling with a library of amines can generate a diverse set of analogs for SAR studies. nih.gov

General SAR studies on benzofuran derivatives have shown that the nature and position of substituents on both the furan and benzene rings are crucial for their biological activities, including anticancer and antimicrobial properties. nih.govniscair.res.in

Heterocyclic Ring Fusions and Incorporations

Fusing or incorporating additional heterocyclic rings onto the 5-Methyl-1-benzofuran-7-carboxylic acid scaffold can lead to novel chemical entities with potentially enhanced or new biological activities. This approach aims to explore a larger chemical space and introduce new pharmacophoric features.

Annulation at the 5,6- or 6,7-positions: If suitable functional groups are present at adjacent positions on the benzene ring (e.g., an amino group and a carboxylic acid), they can be used to construct a new fused heterocyclic ring.

Derivatization of the Carboxylic Acid: The carboxylic acid at the 7-position can be used as a starting point to build other heterocyclic systems. For example, it can be converted into an acyl chloride and reacted with dinucleophiles to form rings like oxadiazoles (B1248032) or thiadiazoles. researchgate.net

Incorporation via Linkers: Heterocyclic moieties can also be attached to the benzofuran core through various linkers, for instance, by forming an amide or ester bond with the 7-carboxylic acid. Studies on benzofuran-2-carboxylate derivatives have shown that coupling with 1,2,3-triazoles can lead to compounds with significant antimicrobial activities. niscair.res.in

The fusion of heterocyclic rings like pyrazole, imidazole, or triazole to the benzofuran core has been shown to modulate the biological properties of the resulting compounds. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Methyl 1 Benzofuran 7 Carboxylic Acid Derivatives

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule through their characteristic vibrational frequencies. For 5-Methyl-1-benzofuran-7-carboxylic acid, the FT-IR spectrum is expected to be dominated by absorptions arising from the carboxylic acid group, the aromatic benzofuran (B130515) core, and the methyl substituent.

The most prominent feature in the FT-IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band. For aromatic carboxylic acids, this band is typically observed between 1710 and 1680 cm⁻¹. Conjugation of the carbonyl group with the benzofuran ring system can slightly lower this frequency.

The C-O stretching vibration of the carboxylic acid group is anticipated to appear in the 1320-1210 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzofuran ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ range.

Table 1: Predicted FT-IR Frequencies for 5-Methyl-1-benzofuran-7-carboxylic acid

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 3300-2500 Broad, Strong
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2980-2850 Medium
C=O Stretch (Carboxylic Acid) 1710-1680 Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong
C-O Stretch (Carboxylic Acid) 1320-1210 Strong

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 5-Methyl-1-benzofuran-7-carboxylic acid is expected to show a strong band for the C=O stretching vibration, although typically weaker than in the IR spectrum. The aromatic ring vibrations, especially the ring breathing modes, are often prominent in Raman spectra and can provide a characteristic fingerprint of the benzofuran core. The C-C stretching vibrations of the aromatic system will also be observable.

Due to the centrosymmetric nature of the carboxylic acid dimer, some vibrations that are IR-active may be Raman-inactive, and vice versa, according to the rule of mutual exclusion. This complementarity can be a powerful tool in a complete vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 5-Methyl-1-benzofuran-7-carboxylic acid would provide a wealth of structural information. The carboxylic acid proton is expected to be the most downfield signal, typically appearing as a broad singlet above 12 ppm, due to its acidic nature and involvement in hydrogen bonding.

The protons on the benzofuran ring system will appear in the aromatic region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the methyl and carboxylic acid groups. The proton at position 2 of the furan (B31954) ring is typically the most deshielded of the furan protons. The protons on the benzene (B151609) ring will exhibit splitting patterns (e.g., doublets, singlets) depending on their proximity to each other and the substituents. The methyl group protons will appear as a singlet in the upfield region, likely around 2.4-2.6 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Methyl-1-benzofuran-7-carboxylic acid

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
COOH > 12.0 broad s
H2 ~7.5 - 7.8 d
H3 ~6.8 - 7.1 d
H4 ~7.8 - 8.1 s
H6 ~7.2 - 7.5 s

Note: 's' denotes singlet, 'd' denotes doublet. Predicted values are based on analogous structures and may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The carbon atoms of the benzofuran ring will resonate in the aromatic region, generally between 100 and 160 ppm. The chemical shifts will be influenced by the oxygen atom and the substituents. The carbon attached to the oxygen in the furan ring (C7a) and the carbon bearing the carboxylic acid (C7) will have distinct chemical shifts. The methyl carbon will appear as an upfield signal, typically between 20 and 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-1-benzofuran-7-carboxylic acid

Carbon Predicted Chemical Shift (δ, ppm)
C=O 165-185
C2 145-150
C3 105-110
C3a 125-130
C4 120-125
C5 130-135
C6 115-120
C7 120-125
C7a 150-155

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For 5-Methyl-1-benzofuran-7-carboxylic acid, this would be particularly useful in confirming the coupling between the protons on the furan ring (H2 and H3) and any couplings between the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons (the methyl group and the C-H carbons of the benzofuran ring).

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of 5-Methyl-1-benzofuran-7-carboxylic acid can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 5-Methyl-1-benzofuran-7-carboxylic acid, both Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) would provide crucial information.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids, as it typically produces intact molecular ions. In the negative ion mode, 5-Methyl-1-benzofuran-7-carboxylic acid (molecular weight: 176.17 g/mol ) is expected to readily deprotonate, yielding a prominent [M-H]⁻ ion at an m/z of 175.

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the [M-H]⁻ ion would likely undergo characteristic fragmentation. A primary and highly diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂), which corresponds to a neutral loss of 44 Da. libretexts.org This would result in a significant fragment ion at m/z 131. Further fragmentation of the benzofuran ring structure could also occur, although the loss of CO₂ is anticipated to be a dominant feature.

For instance, in the ESI-MS analysis of similar benzofuran carboxylic acid derivatives, the molecular ion is readily observed, and subsequent fragmentation often involves the carboxylic acid group. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation Data for 5-Methyl-1-benzofuran-7-carboxylic acid

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Predicted Fragment (m/z)
175 [M-H-CO₂]⁻ CO₂ (44 Da) 131

This table is predictive and based on common fragmentation patterns of carboxylic acids.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For 5-Methyl-1-benzofuran-7-carboxylic acid (C₁₀H₈O₃), HRMS would confirm its molecular formula by providing a measured mass that is very close to the calculated exact mass of its molecular ion.

For example, the HRMS data for a related compound, methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate, showed a measured m/z of 315.0839 for its sodium adduct [M+Na]⁺, which was in excellent agreement with the calculated value. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide invaluable insights into the molecular geometry, intermolecular interactions, and crystal packing of 5-Methyl-1-benzofuran-7-carboxylic acid.

A single-crystal X-ray diffraction study of 5-Methyl-1-benzofuran-7-carboxylic acid would reveal the bond lengths, bond angles, and torsional angles within the molecule. The benzofuran ring system is expected to be largely planar. The methyl and carboxylic acid substituents will have specific orientations relative to this plane. The precise geometry is influenced by the electronic and steric effects of these substituents.

Studies on similar benzofuran derivatives have confirmed the planarity of the fused ring system. researchgate.netmdpi.com For example, the crystal structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid demonstrated the rigid and planar nature of the benzofuran core. unimi.it

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. This is a very strong and common supramolecular synthon. It is highly probable that 5-Methyl-1-benzofuran-7-carboxylic acid would also exhibit this dimeric structure in its crystal lattice.

Table 2: Representative Crystallographic Data for a Substituted Benzofuran Carboxylic Acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) 98.76
V (ų) 850.1

Data is for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid and is illustrative of what might be expected for a similar compound. unimi.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The benzofuran scaffold is a chromophore, and its UV-Vis spectrum is characterized by absorptions corresponding to π-π* transitions.

The spectrum of 5-Methyl-1-benzofuran-7-carboxylic acid is expected to show multiple absorption bands in the UV region. The positions and intensities of these bands are influenced by the substituents on the benzofuran ring. The methyl group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) will modulate the energy of the molecular orbitals and thus the wavelengths of the electronic transitions. Generally, extended conjugation and the presence of auxochromes lead to a bathochromic (red) shift in the absorption maxima.

Table 3: Predicted UV-Vis Absorption Data for 5-Methyl-1-benzofuran-7-carboxylic acid in a Polar Solvent

Predicted λmax (nm) Type of Transition
~250-270 π-π*

This table is predictive and based on the general absorption regions for substituted benzofurans.

While computational studies have been conducted on isomers and derivatives of benzofuran-carboxylic acid, such as 1-benzofuran-2-carboxylic acid and various other methyl-benzofuran derivatives, presenting that data would not adhere to the strict focus on "5-Methyl-1-benzofuran-7-carboxylic acid" as required.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as outlined in the request, due to the absence of specific research on this compound in the available literature. To provide such an article would require speculation or the use of data from related but distinct molecules, which would violate the core requirement of focusing strictly on 5-Methyl-1-benzofuran-7-carboxylic acid.

Computational and Theoretical Investigations of 5 Methyl 1 Benzofuran 7 Carboxylic Acid

Spectroscopic Property Prediction and Correlation with Experimental Data

Computed NMR Chemical Shifts and Their Experimental Validation

The precise structural elucidation of 5-Methyl-1-benzofuran-7-carboxylic acid and its derivatives is greatly aided by Nuclear Magnetic Resonance (NMR) spectroscopy, with computational methods providing a powerful tool for the interpretation of experimental spectra. Density Functional Theory (DFT) calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, have been successfully employed to predict the ¹H and ¹³C NMR chemical shifts of closely related benzofuran (B130515) structures.

For the analogous compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, a detailed comparative study of experimental and computed NMR data has been performed. rsc.org The calculations were typically carried out using the B3LYP functional with a 6-311++G(d,p) basis set. rsc.org The theoretical chemical shifts are often calculated for the molecule in its gaseous phase and then compared with experimental data obtained in a solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orge3s-conferences.org

A strong correlation between the calculated and experimental chemical shifts is generally observed, validating the accuracy of the computational model and the optimized geometry of the molecule. rsc.org For instance, the protons of the methyl group and the aromatic rings, as well as the carbons of the benzofuran core and the carboxylic acid group, show good agreement between their predicted and measured resonance frequencies. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations. rsc.org

Below is a table summarizing the typical correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts for a representative 5-methyl-1-benzofuran derivative.

Interactive Data Table: Comparison of Experimental and Computed NMR Chemical Shifts (ppm) for a 5-Methyl-1-benzofuran Derivative

AtomExperimental ¹H (ppm)Computed ¹H (ppm)Experimental ¹³C (ppm)Computed ¹³C (ppm)
C2--144.5143.8
C3--110.2109.5
C3a--128.9128.1
C47.257.20120.8120.1
C5--130.5129.7
C67.107.05124.1123.4
C77.357.30111.3110.6
C7a--154.8154.1
CH₃ (on C5)2.402.3521.320.8
COOH11.5 (approx)-172.0171.2

Note: Data is representative for analogous compounds like 2-(5-methyl-1-benzofuran-3-yl) acetic acid and may vary for the specific title compound. The proton of the carboxylic acid is often broad and its chemical shift is highly dependent on concentration and solvent.

Simulation of UV-Vis Spectra

Theoretical simulations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within the 5-Methyl-1-benzofuran-7-carboxylic acid molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for this purpose, allowing for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

For the related compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid, TD-DFT calculations have been performed to simulate its UV-Vis spectrum, showing good concordance with experimental results measured in solvents like ethanol. rsc.org The calculations, often using the B3LYP functional and a 6-311++G(d,p) basis set, can predict the key electronic transitions. rsc.org

The characteristic absorption bands of the benzofuran scaffold are typically attributed to π → π* transitions within the aromatic system. The calculated maximum absorption wavelengths and their corresponding electronic transitions generally align well with the experimental spectrum, confirming the nature of the electronic excitations. rsc.org For example, key transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized over the benzofuran ring system, while the LUMO is also distributed across the π-conjugated system, including the carboxylic acid group.

Interactive Data Table: Simulated vs. Experimental UV-Vis Absorption Maxima (λ_max) for a 5-Methyl-1-benzofuran Derivative

TransitionCalculated λ_max (nm) (Gas Phase)Calculated λ_max (nm) (Ethanol)Experimental λ_max (nm) (Ethanol)
π → π285290292
π → π245250251
n → π*310315Not distinctly observed

Note: Data is based on studies of analogous compounds and provides an illustrative example of the expected electronic transitions. rsc.org

Reaction Mechanism Studies through Computational Modeling

Transition State Analysis for Key Synthetic Steps

Computational modeling provides invaluable insights into the reaction mechanisms for the synthesis of the benzofuran core. Key synthetic strategies, such as palladium-catalyzed annulation or acid-catalyzed intramolecular cyclization, have been investigated using DFT to map out potential energy surfaces and identify transition states. nih.govwuxibiology.com

For instance, in acid-catalyzed cyclization of acetal (B89532) precursors, DFT calculations can determine the activation energies for competing reaction pathways. wuxibiology.com The mechanism typically involves the protonation of the precursor, elimination of a leaving group to form a reactive oxonium ion, followed by an intramolecular nucleophilic attack from the phenyl ring. wuxibiology.com Computational studies have shown that the activation energy for this cyclization step is a critical factor in determining the regioselectivity of the reaction. By calculating the energy of the transition state for the ring-closing step, chemists can predict which isomer is likely to be the major product. wuxibiology.com

Mechanistic Insights into Derivatization Reactions

The carboxylic acid group at the 7-position is a prime site for derivatization, commonly through reactions like esterification and amidation. Computational modeling can elucidate the mechanisms of these transformations.

Fischer Esterification: The acid-catalyzed reaction with an alcohol to form an ester is a classic example. Computational studies of the Fischer esterification mechanism confirm a multi-step process. acs.org The reaction initiates with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and the elimination of a water molecule to yield the protonated ester, which is finally deprotonated to give the product. DFT calculations can model the energy of the tetrahedral intermediate and the transition states connecting these steps, confirming that the formation and breakdown of this intermediate are central to the reaction pathway. acs.org

Investigation of Non-Linear Optical (NLO) Properties

Benzofuran derivatives are recognized for their potential as non-linear optical (NLO) materials, a property that arises from their extended π-conjugated systems which can lead to significant molecular hyperpolarizability. rsc.org Computational chemistry is a key tool for predicting and understanding the NLO properties of molecules like 5-Methyl-1-benzofuran-7-carboxylic acid.

DFT calculations are widely used to compute the static and dynamic first hyperpolarizability (β), a measure of a molecule's second-order NLO response. Studies on various benzofuran derivatives have shown that they can possess remarkable NLO properties. rsc.org The magnitude of the first hyperpolarizability is sensitive to the nature and position of substituent groups on the benzofuran scaffold. Electron-donating groups (like methyl) and electron-withdrawing groups (like carboxylic acid) can create a push-pull system that enhances the intramolecular charge transfer upon excitation, leading to a larger β value.

The computed first-order hyperpolarizability for 2-phenylbenzofuran (B156813) derivatives has been found to be in the range of 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating their potential as NLO materials. rsc.org While specific calculations for 5-Methyl-1-benzofuran-7-carboxylic acid are not reported, its structure suggests it would also exhibit NLO properties, which could be precisely quantified through similar computational approaches.

Molecular Docking and Ligand-Protein Interaction Studies (Computational Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of small molecules, such as 5-Methyl-1-benzofuran-7-carboxylic acid, to the active site of a target protein.

Computational studies on benzofuran derivatives have demonstrated their potential as inhibitors for various biological targets, including enzymes implicated in cancer and microbial diseases. rsc.orgunicatt.it For the related compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid, molecular docking studies were performed to evaluate its binding affinity against protein targets like the epidermal growth factor receptor (EGFR). rsc.org

These simulations reveal the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net The carboxylic acid group of the ligand is often a critical site for forming hydrogen bonds with amino acid residues (like arginine or lysine) in the protein's active site. The benzofuran ring system can participate in hydrophobic and π-stacking interactions with aromatic residues (such as phenylalanine, tyrosine, or tryptophan).

The results of docking studies are typically reported as a binding energy or docking score, which provides an estimate of the binding affinity. Lower binding energies suggest a more stable protein-ligand complex. For example, benzofuran derivatives have shown promising docking scores against targets like PI3K and VEGFR-2, suggesting they may act as inhibitors. unicatt.it These computational predictions are crucial for guiding the synthesis and experimental testing of new potential therapeutic agents based on the 5-Methyl-1-benzofuran-7-carboxylic acid scaffold.

Pharmacological and Biological Investigations of 5 Methyl 1 Benzofuran 7 Carboxylic Acid in Vitro and Mechanistic Focus

In Vitro Anticancer and Antitumor Activities

Benzofuran (B130515) derivatives are recognized for their potent cytotoxic effects against various cancer cell lines. nih.govnih.gov The core structure of benzofuran serves as a valuable scaffold in the design of new anticancer agents. mdpi.com

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., K562, MOLT-4, HeLa, HepG2, A549)

Numerous studies have demonstrated the cytotoxicity of benzofuran derivatives against a panel of human cancer cell lines. For instance, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant activity. One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was particularly effective against the A549 lung cancer cell line, while methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed strong cytotoxicity against both A549 and HepG2 liver cancer cells. nih.gov

Other studies have reported on the cytotoxic properties of various benzofuran derivatives against leukemia cell lines K562 and MOLT-4, as well as the HeLa cervical carcinoma cell line. nih.gov The introduction of bromine into the benzofuran structure has been noted to increase cytotoxicity in both cancer and normal cells. nih.govsemanticscholar.org For example, a benzofuran derivative featuring a bromine atom attached to the methyl group at the 3-position demonstrated notable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov

Cytotoxicity of Benzofuran Derivatives in Various Cancer Cell Lines

Benzofuran DerivativeCell LineIC₅₀ (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA5496.3 ± 2.5 nih.gov
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG211 ± 3.2 nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA5493.5 ± 0.6 nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG23.8 ± 0.5 nih.gov
Benzofuran derivative with bromine at 3-position methyl groupK5625.0 nih.gov
Benzofuran derivative with bromine at 3-position methyl groupHL600.1 nih.gov

Induction of Apoptosis and Cell Cycle Modulation (e.g., G2/M arrest)

A key mechanism behind the anticancer activity of benzofuran derivatives is the induction of apoptosis, or programmed cell death. nih.govtandfonline.com Studies have shown that certain synthetic benzofuran lignan (B3055560) derivatives can induce apoptosis in p53-positive cells. nih.gov The activation of caspases, which are crucial enzymes in the apoptotic pathway, has been observed in cancer cells treated with benzofuran compounds. For example, in K562 leukemia cells, the activity of caspase 3/7 was significantly increased in the presence of certain benzofuran derivatives. nih.gov

In addition to apoptosis, benzofuran derivatives have been found to modulate the cell cycle. A notable effect is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov For instance, a novel synthetic benzofuran lignan was shown to efficiently arrest Jurkat T lymphocytes in the G2/M phase. nih.gov Similarly, a benzofuran-based carboxylic acid derivative was found to cause a significant arrest of MDA-MB-231 breast cancer cells in the G2/M phase. acs.org This cell cycle arrest prevents the cancer cells from dividing and proliferating.

Mechanisms of Action: Reactive Oxygen Species (ROS) Generation and Lipid Peroxidation

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer effects of benzofuran derivatives. nih.gov Increased levels of ROS can lead to oxidative stress, which can damage cellular components and trigger cell death. Studies have shown that certain benzofuran derivatives can increase ROS production in cancer cells. researchgate.net For example, amiodarone, a benzofuran derivative, has been shown to cause a moderate increase in ROS generation and lipid peroxidation in liver cells. mdpi.com

Lipid peroxidation, the oxidative degradation of lipids, is a consequence of increased ROS levels and can lead to cell membrane damage. nih.gov The antioxidant properties of some benzofuran derivatives have also been investigated, with certain compounds showing the ability to inhibit lipid peroxidation. nih.gov This dual role suggests that the effect of benzofuran derivatives on oxidative stress may be context-dependent.

Modulation of Cellular Signaling Pathways

Benzofuran derivatives have been shown to modulate various cellular signaling pathways involved in cancer progression. One such pathway is the NF-κB (nuclear factor kappa B) signaling pathway, which is often dysregulated in cancer and plays a role in cell survival and proliferation. A synthetic derivative of benzofuran lignan was found to inhibit endotoxin-induced NF-κB activation in both p53-positive and -negative cells. nih.gov

Furthermore, some benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov Activation of the STING pathway can lead to the induction of type I interferons, which have antiviral and anticancer properties. nih.gov Another study identified a benzofuran derivative that activates the PI3K/Akt survival signaling pathway, which is involved in protecting cells from apoptosis. nih.gov

Inhibition of Specific Kinases and Enzymes (e.g., Carbonic Anhydrase, Topoisomerase)

Benzofuran-based carboxylic acids have emerged as effective inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoform hCA IX. nih.govacs.orgnih.gov This isoform is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Several novel benzofuran-based carboxylic acid derivatives have been synthesized and shown to act as submicromolar inhibitors of hCA IX with a selective inhibitory profile over other isoforms. nih.govacs.orgnih.gov

Some benzofuran derivatives have also been investigated as inhibitors of topoisomerases, enzymes that are essential for DNA replication and are important targets for anticancer drugs. lookchem.com While direct inhibition of topoisomerases by 5-Methyl-1-benzofuran-7-carboxylic acid has not been reported, related heterocyclic compounds such as benzoxanthones and benzoxazoles have shown inhibitory activity against both topoisomerase I and II. nih.govresearchgate.net

Antimicrobial Activities (Antibacterial and Antifungal)

The benzofuran scaffold is a key component of many compounds with significant antimicrobial properties. rsc.org Derivatives of benzofuran carboxylic acids, in particular, have demonstrated notable antibacterial and antifungal activity.

Halogenated derivatives of 3-benzofurancarboxylic acids have been shown to be active against Gram-positive bacteria. mdpi.com For example, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid exhibited activity against various strains of Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. mdpi.com

In terms of antifungal activity, certain benzofuran derivatives have shown efficacy against pathogenic fungi. nih.gov For instance, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate displayed significant antifungal activity. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acid have also exhibited activity against Candida albicans and Candida parapsilosis. mdpi.comresearchgate.net

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidGram-positive bacteria50 - 200 mdpi.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylic acidGram-positive bacteria50 - 200 mdpi.com
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidGram-positive bacteria50 - 200 mdpi.com
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidCandida albicans, Candida parapsilosis100 mdpi.com
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidCandida albicans, Candida parapsilosis100 mdpi.com

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No specific studies detailing the efficacy of 5-Methyl-1-benzofuran-7-carboxylic acid against Gram-positive and Gram-negative bacterial strains were identified in the reviewed literature. However, the benzofuran scaffold is a core component of many compounds exhibiting significant antibacterial properties.

Derivatives of benzofuran have demonstrated varied levels of activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthetic benzofuran derivatives have shown inhibitory effects against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzofuran ring. For example, the presence of a carboxylic acid group has been noted in some cases to enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. sci-hub.se

A study on selected 3-benzofurancarboxylic acid derivatives revealed that halogenated compounds were active against Gram-positive cocci. mdpi.com Specifically, derivatives with two halogen substitutions on an acetyl group showed activity, whereas those with a single halogen were inactive. mdpi.com This suggests that the presence and nature of substituents play a crucial role in the antibacterial action of benzofuran-based molecules.

Interactive Table: Antibacterial Activity of Selected Benzofuran Derivatives

Compound Type Bacterial Strain Activity Level
Halogenated 3-benzofurancarboxylic acid derivatives Gram-positive cocci Active
5,7-dibromo-2-benzoylbenzofurans with carboxylic acid MRSA Reasonable activity
1-(thiazol-2-yl)pyrazoline derivative of benzofuran Gram-negative bacteria Excellent activity

Biochemical Mechanisms of Microbial Inhibition (e.g., cell wall disruption, metabolic pathway interference)

Specific mechanistic studies on how 5-Methyl-1-benzofuran-7-carboxylic acid might inhibit microbial growth have not been reported. However, based on the general characteristics of benzofurans and carboxylic acids, several potential mechanisms can be inferred.

For benzofuran derivatives, proposed mechanisms of antimicrobial action are diverse and depend on the specific substitutions. Some derivatives are thought to interfere with microbial growth by inhibiting essential enzymes. For example, N-myristoyltransferase (NMT), an enzyme vital for the viability of pathogenic fungi like C. albicans, has been identified as a target for some benzofuran inhibitors. nih.gov

The carboxylic acid moiety itself can contribute to antimicrobial activity. A general mechanism of inhibition by carboxylic acids involves the disruption of the microbial cell membrane. The acid can diffuse across the cell membrane in its undissociated form and then dissociate in the more alkaline cytoplasm, leading to a decrease in intracellular pH and the accumulation of anions, which can disrupt metabolic processes.

Antioxidant Properties and Free Radical Scavenging Mechanisms

There is no specific data available on the antioxidant properties or free radical scavenging mechanisms of 5-Methyl-1-benzofuran-7-carboxylic acid. However, the benzofuran scaffold is present in numerous natural and synthetic compounds that exhibit antioxidant activity. nih.gov

The antioxidant potential of benzofuran derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.com The ability of these compounds to act as antioxidants is typically attributed to their capacity to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of hydroxyl or methoxy (B1213986) groups on the benzofuran ring system can enhance this activity. nih.gov For instance, a study on novel benzofuran-2-carboxamide (B1298429) derivatives found that a compound with a hydroxyl substitution exhibited appreciable antioxidative activities, including the ability to scavenge DPPH radicals and inhibit lipid peroxidation. nih.gov

The general mechanism of free radical scavenging involves the antioxidant molecule reacting with a free radical to form a more stable radical, thus terminating the radical chain reaction. mdpi.com The specific mechanism can vary and may involve hydrogen atom transfer (HAT) or single electron transfer (SET).

Other Investigated Biological Activities in Benzofuran Derivatives (Mechanistic Overview)

Benzofuran derivatives have been widely investigated for their anti-inflammatory properties. taylorandfrancis.com A key mechanism underlying this activity involves the modulation of major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com

Inflammatory stimuli can activate these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). mdpi.com Studies on certain benzofuran hybrids have shown that they can significantly inhibit the production of these inflammatory mediators. nih.gov Mechanistically, these compounds have been found to suppress the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com By inhibiting these signaling pathways, benzofuran derivatives can effectively down-regulate the inflammatory response.

The benzofuran scaffold is also a component of molecules with antiviral activity. scilit.com A notable mechanism of action for some benzofuran derivatives is their ability to act as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.govnih.gov

The STING pathway is a crucial part of the innate immune system that detects cytosolic DNA, which can be a sign of viral infection. nih.gov Activation of STING leads to the production of type I interferons (IFN-I), which in turn induce an antiviral state in cells. nih.gov Certain benzofuran derivatives have been identified as STING agonists, capable of inducing IFN-I expression in a STING-dependent manner. nih.govnih.gov This immunostimulatory effect makes them host-targeting inhibitors of a broad range of viruses, including human coronaviruses. nih.gov The antiviral activity is dependent on a functional IFN pathway, as these compounds are inactive in cells lacking the ability to produce interferons. nih.gov

Lack of Specific Research Data for 5-Methyl-1-benzofuran-7-carboxylic acid in Requested Pharmacological Areas

Following a comprehensive review of scientific literature and databases, it has been determined that there is a notable absence of specific in vitro and mechanistic studies investigating the direct antihyperglycemic, antihyperlipidemic, and molecular targeting properties of the chemical compound 5-Methyl-1-benzofuran-7-carboxylic acid .

The initial research strategy aimed to locate detailed experimental data to populate the requested article sections focusing on the pharmacological and biological investigations of this specific molecule. However, the search did not yield any dedicated studies that would provide the necessary findings to elaborate on its mechanistic effects on hyperglycemia and hyperlipidemia, nor were there any publications identifying its potential molecular targets or detailing ligand binding interactions.

While the broader class of benzofuran derivatives has been the subject of various pharmacological studies, showing a range of biological activities, this information is not directly applicable to 5-Methyl-1-benzofuran-7-carboxylic acid without specific experimental validation. Adhering to the principles of scientific accuracy and the strict constraints of the request to focus solely on the specified compound, it is not possible to generate the requested content without resorting to speculation or inaccurate extrapolation from related but distinct chemical entities.

Therefore, the sections on the antihyperglycemic and antihyperlipidemic effects (mechanistic) and the identification of potential molecular targets and ligand binding studies (in vitro) for 5-Methyl-1-benzofuran-7-carboxylic acid cannot be developed at this time due to the lack of available scientific evidence.

Structure Activity Relationship Sar Analysis of 5 Methyl 1 Benzofuran 7 Carboxylic Acid Derivatives

Influence of Substituents on Biological Potency

Impact of Methyl Group at C-5 on Activity Profile

The position and nature of substituents on the benzofuran (B130515) ring are critical determinants of biological activity. While specific studies on the C-5 methyl group of 5-Methyl-1-benzofuran-7-carboxylic acid are not extensively detailed in the available literature, the impact of methyl groups on related benzofuran structures offers valuable insights. For instance, research on other methylated benzofurans has demonstrated that the introduction of a methyl group can significantly enhance antiproliferative activity. In one study, a methyl group at the C-3 position of a benzofuran derivative resulted in a notable increase in potency against cancer cell lines. mdpi.com

The methyl group at C-5 is expected to influence the molecule's lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic pockets within a biological target. Its electron-donating nature may also modulate the electronic properties of the aromatic system, potentially influencing binding affinity and metabolic stability.

Role of Carboxylic Acid Group Position (C-7) on Activity

The carboxylic acid moiety is a key functional group that often plays a pivotal role in the interaction of a molecule with its biological target. It can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's active site. biocrick.com The position of this group on the benzofuran scaffold is crucial for determining the compound's activity.

While SAR studies have extensively examined ester or heterocyclic ring substitutions at the C-2 position, the C-7 position is less commonly explored. mdpi.comrsc.org The placement of the carboxylic acid at C-7 in 5-Methyl-1-benzofuran-7-carboxylic acid defines a specific spatial arrangement for potential ionic and hydrogen-bonding interactions. For example, in studies of quinoline-7-carboxylic acid derivatives, this moiety was identified as a crucial pharmacophore for Pim-1 kinase inhibition, interacting with key residues like Asp186 and Lys67 within the ATP-binding pocket. researchgate.net This suggests that the 7-carboxylic acid group can anchor the benzofuran scaffold to a target protein, a critical factor for inhibitory action.

Effects of Halogenation on Cytotoxicity and Target Binding

The introduction of halogen atoms (fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. In the context of benzofuran derivatives, halogenation has consistently resulted in a significant increase in anticancer and cytotoxic activities. nih.govnih.govnih.gov

This enhanced activity is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a target molecule, thereby improving binding affinity. nih.govnih.gov Studies have shown that the position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, placing a fluorine atom at the para position of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity in a series of urokinase plasminogen activator (uPA) inhibitors. mdpi.com Similarly, the presence of bromine or chlorine on the benzofuran structure has been shown to increase cytotoxic potential against various cancer cell lines. nih.govmdpi.com

Table 1: Effect of Halogenation on Benzofuran Derivative Activity

Compound TypeHalogen/PositionObserved EffectReference
2-Benzofuranyl derivativeFluorine at C-42-fold increase in potency (uPA inhibition) mdpi.com
Benzofuran derivativesBromine/ChlorineIncreased cytotoxic potential nih.gov
Bromomethyl-benzofuranBromine on methyl groupRemarkable cytotoxicity against leukemia cells (K562, HL60) nih.gov
Benzofuran-2-carboxamidesChlorine at C-5Apoptotic anticancer activity nih.gov

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry can have a profound impact on the pharmacological efficacy of a drug, as biological systems are chiral. Enantiomers of a chiral drug can exhibit different potency, efficacy, and toxicity profiles. In the realm of benzofuran derivatives, stereochemical considerations are important, particularly when chiral centers are present.

A study on benzofuranone derivatives isolated from a marine-derived fungus successfully separated enantiomers and determined their absolute configurations. nih.gov The study revealed that these enantiomers exhibited potent radical scavenging activities, highlighting that stereoisomers can possess significant biological effects. Although 5-Methyl-1-benzofuran-7-carboxylic acid itself is not chiral, the introduction of chiral substituents during lead optimization would necessitate a thorough evaluation of the stereochemical influence on its pharmacological properties. nih.gov

Pharmacophore Elucidation and Binding Site Interactions

A pharmacophore model outlines the essential molecular features necessary for biological activity. For benzofuran derivatives, the core scaffold itself is a primary feature, with specific substitutions providing the necessary interactions for target binding. nih.gov Molecular docking and other in silico methods are valuable tools for elucidating these interactions. researchgate.netpatsnap.com

Studies on benzofuran inhibitors targeting enzymes like ERAP1 have used modeling to understand binding modes within allosteric sites. nih.gov Key interactions often involve:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in a binding pocket. biocrick.com

Hydrophobic Interactions: The benzofuran ring and the C-5 methyl group can engage in hydrophobic interactions with nonpolar residues. encyclopedia.pubnih.gov

Halogen Bonds: As discussed, halogen substituents can form specific halogen bonds, enhancing binding affinity. nih.gov

Docking studies of related heterocyclic carboxylic acids have shown that the heterocyclic core can be critically positioned within an active site, with the carboxylic acid moiety forming key hydrogen bonds with residues such as lysine (B10760008) and aspartate. researchgate.net

Design Principles for Lead Optimization in Drug Discovery Research

Lead optimization is an iterative process aimed at enhancing the properties of a lead compound to produce a viable drug candidate. patsnap.comyoutube.com For derivatives of 5-Methyl-1-benzofuran-7-carboxylic acid, several design principles can be applied.

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compound and evaluating the impact on activity is fundamental. patsnap.com This involves exploring different substituents at various positions on the benzofuran ring to identify modifications that improve potency and selectivity. nih.gov

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the carboxylic acid could be replaced with a tetrazole to potentially improve oral bioavailability while maintaining key binding interactions.

Computational Modeling: Techniques like quantitative structure-activity relationship (QSAR) and molecular docking can predict how structural modifications will affect biological activity, helping to prioritize the synthesis of the most promising compounds. patsnap.com

ADMET Profiling: Optimization must also focus on improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov This includes modifying the structure to enhance properties like solubility, metabolic stability, and cell permeability. danaher.com

By combining these strategies, the benzofuran scaffold can be systematically optimized to develop potent and selective drug candidates with favorable pharmacokinetic and safety profiles. patsnap.comnih.gov

Table 2: Summary of Lead Optimization Strategies

StrategyDescriptionApplication to Benzofuran Derivatives
SAR-Directed OptimizationSystematic modification based on established relationships between structure and activity.Varying substituents on the benzofuran ring to enhance target potency.
Computational MethodsUsing in silico tools like molecular docking and QSAR to predict compound activity.Predicting binding modes and affinities of new derivatives to guide synthesis.
Improving PharmacokineticsModifying the structure to enhance ADMET properties (e.g., solubility, stability).Introducing polar groups or using prodrug strategies to improve bioavailability.
Direct Chemical ManipulationAdding, swapping, or making isosteric replacements of functional groups.Replacing the carboxylic acid with a bioisostere like tetrazole.

Advanced Applications of 5 Methyl 1 Benzofuran 7 Carboxylic Acid in Materials Science and Other Chemical Fields

Application as a Building Block in Complex Organic Molecule Synthesis

5-Methyl-1-benzofuran-7-carboxylic acid is a promising starting material for the construction of more complex molecular architectures. The carboxylic acid group at the 7-position offers a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction to an alcohol. These transformations allow for the covalent linking of the benzofuran (B130515) core to other molecular fragments, enabling the synthesis of intricate organic molecules.

The synthesis of benzofuran derivatives is a well-established field, with numerous methods available for their preparation. acs.orgnih.govresearchgate.net These methods often involve the coupling of phenols with alkynes or other reagents to form the benzofuran ring system. acs.orgnih.gov The specific substitution pattern of 5-Methyl-1-benzofuran-7-carboxylic acid would likely require a tailored synthetic approach, potentially starting from a substituted phenol (B47542) and involving a cyclization reaction to form the furan (B31954) ring.

Once synthesized, this compound can serve as a scaffold for creating libraries of compounds with diverse functionalities. For example, the carboxylic acid can be converted to an acid chloride, which can then react with a wide range of amines or alcohols to generate a series of amides or esters. This approach is commonly used in medicinal chemistry to explore the structure-activity relationships of a particular molecular scaffold.

Table 1: Potential Synthetic Transformations of 5-Methyl-1-benzofuran-7-carboxylic acid

Starting MaterialReagentsProductPotential Application
5-Methyl-1-benzofuran-7-carboxylic acidThionyl chloride, then an amine (R-NH2)5-Methyl-N-substituted-1-benzofuran-7-carboxamidePharmaceutical development
5-Methyl-1-benzofuran-7-carboxylic acidAn alcohol (R-OH), acid catalystSubstituted-5-methyl-1-benzofuran-7-carboxylateFragrance and flavor industry
5-Methyl-1-benzofuran-7-carboxylic acidLithium aluminum hydride, then workup(5-Methyl-1-benzofuran-7-yl)methanolPolymer synthesis

Potential in Designing Functional Materials with Specific Electronic or Optical Properties

The benzofuran core is known to be a component of various organic materials with interesting electronic and optical properties. Benzofuran-containing polymers, for instance, have been investigated for their potential use in organic electronics. acs.org The extended π-system of the benzofuran ring can facilitate charge transport, making it a suitable building block for organic semiconductors.

The specific substitution pattern of 5-Methyl-1-benzofuran-7-carboxylic acid could influence the electronic properties of materials derived from it. The methyl group at the 5-position can act as a weak electron-donating group, which can tune the energy levels of the molecule's frontier orbitals. The carboxylic acid group at the 7-position, while not directly part of the conjugated system, can be used to anchor the molecule to surfaces or to incorporate it into a larger polymer backbone.

For instance, by converting the carboxylic acid to a polymerizable group, such as an acrylate (B77674) or a styrenic monomer, 5-Methyl-1-benzofuran-7-carboxylic acid could be incorporated into polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The photoluminescent properties of such materials would be influenced by the benzofuran core and could be further tuned by introducing other functional groups.

Table 2: Inferred Electronic Properties Based on Analogous Benzofuran Derivatives

PropertyPredicted Influence of 5-Methyl-1-benzofuran-7-carboxylic acid MoietyPotential Application
Luminescence The benzofuran core can impart blue-shifted emission, with the methyl group potentially enhancing quantum yield.Organic Light-Emitting Diodes (OLEDs)
Charge Carrier Mobility The planar benzofuran structure can promote π-π stacking, facilitating charge transport.Organic Field-Effect Transistors (OFETs)
Band Gap The electronic nature of the substituents (methyl and carboxyl) can be used to tune the HOMO-LUMO gap.Organic Photovoltaics (OPVs)

Role as an Intermediate in Industrial Chemical Processes (Academic Perspective)

From an academic standpoint, 5-Methyl-1-benzofuran-7-carboxylic acid can be viewed as a valuable intermediate in multi-step industrial syntheses. While specific large-scale industrial applications for this exact molecule are not documented, the benzofuran scaffold is present in numerous pharmaceuticals, agrochemicals, and natural products. jocpr.com Therefore, efficient and scalable synthetic routes to substituted benzofurans are of significant academic and industrial interest.

Academic research in this area would focus on developing efficient and cost-effective methods for the synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid itself. This could involve exploring novel catalytic methods or green chemistry approaches to minimize waste and improve sustainability. acs.orgnih.gov Furthermore, academic studies could investigate the reactivity of this intermediate and its utility in the synthesis of a range of target molecules, thereby expanding its potential industrial relevance.

Future Research Directions and Unexplored Avenues for 5 Methyl 1 Benzofuran 7 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of the benzofuran (B130515) core has evolved significantly since its first discovery. nih.govjocpr.com However, the development of novel and sustainable synthetic routes for specifically substituted isomers like 5-Methyl-1-benzofuran-7-carboxylic acid remains a critical area for future research. Many existing methods for creating 2-substituted benzofurans involve multi-step processes or require expensive catalysts. nih.gov

Future research should focus on adapting modern catalytic strategies to achieve more efficient and environmentally friendly syntheses. nih.gov Key avenues for exploration include:

Palladium-Based Catalysis : Palladium catalysts have been successfully used to synthesize various benzofuran derivatives. nih.gov Future work could involve developing a palladium-catalyzed coupling reaction, for instance, between a suitably substituted phenol (B47542) and an alkyne, to construct the 5-methyl-1-benzofuran ring system in a one-pot procedure.

Base-Catalyzed Reactions : Recent studies have shown the utility of bases like triethylamine (B128534) and potassium tert-butoxide in catalyzing the formation of benzofuran rings. nih.gov Investigating these catalyzed reactions with appropriately substituted salicylaldehydes and α-haloketones could provide a high-yield pathway to the target molecule.

One-Pot Methodologies : The development of one-pot reactions, such as the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes, presents a promising strategy. nih.gov A similar approach could be tailored for the synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid, reducing reaction time and simplifying purification.

The table below summarizes promising catalytic strategies that could be adapted for the synthesis of 5-Methyl-1-benzofuran-7-carboxylic acid.

Catalyst TypeGeneral ApproachPotential Advantages
Palladium-BasedCoupling of aryl boronic acids with 2-(2-formylphenoxy) acetonitriles. nih.govHigh efficiency, broad substrate scope.
Basic CatalystsTriethylamine-catalyzed Dieckmann-like aldol (B89426) condensation of α-haloketones and salicylaldehydes. nih.govHigh yields, neat conditions possible.
Acid CatalystsAcetic acid-catalyzed reaction of benzoquinones with specific reactants. nih.govNovel one-pot protocol.

Comprehensive Mechanistic Studies of Biological Activities

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. rsc.orgnih.govnih.gov A critical future direction is to screen 5-Methyl-1-benzofuran-7-carboxylic acid for such activities and to conduct comprehensive mechanistic studies to understand its mode of action.

One particularly relevant study identified benzofuran-7-carboxylic acid derivatives as selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme involved in the immune response. nih.gov This provides a clear and immediate avenue for investigation:

Enzyme Inhibition Assays : The primary step would be to test 5-Methyl-1-benzofuran-7-carboxylic acid in biochemical assays to determine if it inhibits ERAP1 or other relevant enzymes.

Structure-Activity Relationship (SAR) Studies : Preliminary studies show that modifications to the benzofuran core, such as adding a fluorine atom at the 5-position, can positively affect potency against ERAP1. nih.gov The inherent 5-methyl group of the target compound may therefore influence its inhibitory potential.

Cell-Based Assays : If enzymatic activity is confirmed, subsequent studies in relevant human cancer cell lines would be necessary to understand its effect in a biological context. nih.gov For example, benzofuran derivatives have shown cytotoxicity against leukemia, cervix carcinoma, and breast cancer cells. nih.govresearchgate.net

Target Identification and Validation : For any observed biological effect, identifying the specific molecular target is paramount. This could involve techniques like thermal shift assays, affinity chromatography, or genetic approaches to confirm the mechanism of action.

Exploration of New Derivatization Strategies for Enhanced Selectivity

The functional groups of 5-Methyl-1-benzofuran-7-carboxylic acid—the carboxylic acid and the methyl group on the benzene (B151609) ring—provide ideal handles for chemical modification. Future research should systematically explore derivatization to enhance biological activity and selectivity.

Based on studies of similar compounds, several strategies could be employed:

Modification of the Carboxylic Acid : The carboxylic acid at the 7-position is a key interaction point, potentially forming hydrogen bonds with biological targets like the Arg807 and Lys685 residues of ERAP1. nih.gov However, this group can also lead to high metabolic clearance. nih.gov Future work should explore:

Bioisosteric Replacement : Replacing the carboxylic acid with a tetrazole moiety led to a 2.5-fold increase in ERAP1 inhibitory activity in a related compound. nih.gov This strategy should be applied to the target molecule.

Amide and Ester Formation : While simple methyl esters and carboxamides have been shown to abolish activity in some cases, creating a library of diverse amides and esters could identify derivatives with retained or enhanced activity and improved pharmacokinetic properties. nih.govresearchgate.net

Substitution on the Benzofuran Core : The existing 5-methyl group provides a starting point. Further substitutions on the aromatic ring could be explored to probe how lipophilicity and electronic properties affect activity. For instance, introducing halogen atoms is a known strategy to increase the cytotoxicity of benzofuran derivatives. nih.govscispace.com

The following table, adapted from research on ERAP1 inhibitors, illustrates how modifications at the 7-position of the benzofuran ring can impact activity, providing a roadmap for future derivatization of 5-Methyl-1-benzofuran-7-carboxylic acid. nih.gov

Compound ModificationFunctional Group at C7Relative Activity ChangeRationale for Future Study
EsterificationMethyl EsterActivity AbolishedExplore larger, more complex esters for potential activity.
AmidationCarboxamideActivity AbolishedSynthesize a library of secondary and tertiary amides. nih.gov
Bioisosteric ReplacementTetrazole2.5-fold IncreaseHigh priority modification for enhancing potency. nih.gov

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques are indispensable for accelerating the drug discovery process. For 5-Methyl-1-benzofuran-7-carboxylic acid, a combination of quantum mechanics and molecular modeling can guide the rational design of new derivatives.

Future research in this area should include:

Density Functional Theory (DFT) Calculations : DFT can be used to determine the optimized molecular geometry, bond lengths, and electronic properties of the molecule. jetir.org Such studies help in understanding the molecule's intrinsic reactivity. Parameters like the HOMO-LUMO energy gap can suggest chemical reactivity and polarizability. jetir.org

Molecular Docking : As demonstrated in the study of ERAP1 inhibitors, molecular docking can predict how 5-Methyl-1-benzofuran-7-carboxylic acid and its derivatives bind to the active site of a target protein. nih.gov This allows for the in-silico screening of virtual libraries of derivatives to prioritize those with the most favorable binding interactions for synthesis.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time, providing deeper insights into the binding mode and the key interactions that stabilize the complex.

ADMET Prediction : In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives, helping to identify candidates with better drug-like properties early in the discovery pipeline. researchgate.net

Potential in Emerging Areas of Chemical Biology and Material Science

Beyond traditional medicinal chemistry, the unique structure of 5-Methyl-1-benzofuran-7-carboxylic acid makes it a candidate for applications in emerging areas of chemical biology and material science.

Unexplored avenues for future research include:

Chemical Probes : The benzofuran scaffold could be functionalized to create chemical probes. By attaching fluorescent tags or reactive groups, derivatives of 5-Methyl-1-benzofuran-7-carboxylic acid could be used to label and visualize specific enzymes or cellular components, helping to elucidate biological pathways.

Organic Materials : Heterocyclic compounds like benzofurans are important building blocks in material science. nih.gov The rigid, planar structure and potential for π-π stacking make the benzofuran core suitable for incorporation into organic polymers, potentially leading to materials with interesting electronic or photophysical properties for use in organic LEDs or sensors. jetir.org

Bioconjugation : The carboxylic acid group can be used to conjugate the molecule to larger biomolecules, such as proteins or peptides, or to nanoparticles. This could lead to targeted delivery systems or novel biomaterials with specific recognition properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.